2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethan-1-amine hydrochloride
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Overview
Description
“2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2225135-97-5. It has a molecular weight of 231.67 .
Molecular Structure Analysis
The IUPAC Name for this compound is 2,2-difluoro-2-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-amine hydrochloride. The InChI Code is 1S/C8H15F2NO2.ClH/c1-12-7(8(9,10)6-11)2-4-13-5-3-7;/h2-6,11H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature. It is stored at room temperature .Scientific Research Applications
Catalyst-Free Domino Reactions
In a study by Zhao et al. (2020), a catalyst-free domino reaction involving 2,2-difluoroethan-1-amine was developed. This reaction was used to synthesize furan derivatives, demonstrating the potential of 2,2-difluoroethan-1-amine in facilitating efficient synthesis without the need for a catalyst. The synthesized compounds showed significant bioactivity against Myzus persicae, an agricultural pest (Zhao et al., 2020).
Antibacterial Activity
Research by Reddy and Prasad (2021) explored the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. In this process, 2,2,2-trifluoroethan-1-amine derivatives were synthesized and evaluated for their antibacterial activity. This highlights the potential of 2,2-difluoro-2-(4-methoxyoxan-4-yl)ethan-1-amine hydrochloride in developing new antibacterial agents (Reddy & Prasad, 2021).
Receptor Selectivity Improvement
Del Bello et al. (2017) conducted research on the modification of the 2-methoxy substituent of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine. They found that proper substituents in the position of the phenoxy moiety selectively addressed ligands toward the 5-HT1A receptor over other receptor subtypes. This study indicates the role of 2,2-difluoroethan-1-amine derivatives in enhancing receptor selectivity, potentially useful in treating disorders involving the 5-HT1A receptor (Del Bello et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound has a strong chalcogen bond, which could play a role in its interaction with its targets .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Like many other compounds, factors such as temperature, ph, and the presence of other substances could potentially affect its action .
Properties
IUPAC Name |
2,2-difluoro-2-(4-methoxyoxan-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO2.ClH/c1-12-7(8(9,10)6-11)2-4-13-5-3-7;/h2-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJAVJLXNCOWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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